UAA crosslinker 1 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

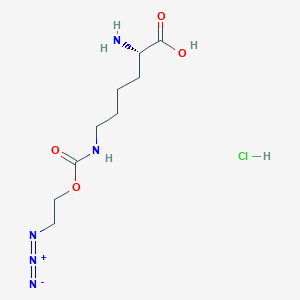

IUPAC Name |

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQKPJVGUFZIJQ-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Precision in Proteomics: A Technical Guide to UAA Crosslinker 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of UAA Crosslinker 1 Hydrochloride, a pivotal tool for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technology facilitates advanced proteomic studies, drug development, and a deeper understanding of protein structure and function.

Core Mechanism: Genetic Code Expansion and Bioorthogonal Chemistry

This compound is chemically identified as N6-((2-azidoethoxy)carbonyl)-L-lysine hydrochloride . Its mechanism of action is not based on the modulation of cellular signaling pathways, but rather on the sophisticated process of genetic code expansion. This allows for the introduction of a bioorthogonal azide (B81097) functional group at specific sites within a protein's amino acid sequence.[1]

The core process can be divided into two main stages:

-

Site-Specific Incorporation: This stage leverages an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), most commonly the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair derived from methanogenic archaea.[2][3] The system is engineered to recognize a specific nonsense codon, typically the amber stop codon (UAG), within the gene of interest. When the UAA Crosslinker 1 is supplied to the expression system, the orthogonal aaRS charges its corresponding tRNA with the crosslinker molecule. The ribosome then incorporates the UAA Crosslinker 1 at the UAG codon, resulting in a protein with a site-specifically installed azide group. Wild-type PylRS from Methanosarcina mazei has been shown to recognize a variety of lysine (B10760008) derivatives, including those with Nε-alkynyl and other modifications, indicating a degree of plasticity in its active site that allows it to accept UAA Crosslinker 1.[4]

-

Bioorthogonal Crosslinking (Click Chemistry): The azide group introduced into the protein is chemically inert to the vast majority of biological functional groups. This allows for highly specific "click chemistry" reactions with molecules containing a complementary functional group, such as an alkyne. The two primary forms of click chemistry utilized are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage between the azide-modified protein and an alkyne-containing molecule.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses strained cyclooctynes (e.g., DBCO or BCN) and does not require a cytotoxic copper catalyst, making it ideal for experiments in living cells.

-

This two-step mechanism provides precise control over the placement of the crosslinker and the subsequent conjugation, enabling a wide range of applications.

Quantitative Data

While extensive quantitative data for this compound is not centrally available, the efficiency of incorporation and subsequent reactions are critical parameters for experimental design. The following tables summarize representative data for the incorporation of similar azide-containing non-canonical amino acids and the efficiency of click chemistry reactions.

Table 1: In Vivo Incorporation Efficiency of Azide-Modified Amino Acids

| Non-Canonical Amino Acid | Expression System | Protein | Incorporation Efficiency (%) | Reference |

| p-azidophenylalanine (pAzF) | E. coli | sfGFP | ~50-90 | Varies by site |

| Azidohomoalanine (Aha) | E. coli | Various | >95 (methionine replacement) | (General knowledge) |

| Nε-(o-azidobenzyloxycarbonyl)-L-lysine (AzZLys) | E. coli | Myoglobin | High (>10 mg/L yield) |

Note: Incorporation efficiency is highly dependent on the specific orthogonal aaRS/tRNA pair used, the expression host, the location of the amber codon, and the culture conditions.

Table 2: Click Chemistry Reaction Efficiency

| Reaction Type | Reactants | Conditions | Yield (%) |

| CuAAC | Azide-protein + Alkyne-dye | Copper(I), TBTA/THPTA, Ascorbate | >90 |

| SPAAC | Azide-protein + DBCO-dye | Physiological buffer, 37°C | >80 |

Note: Reaction yields can be influenced by reactant concentrations, buffer composition, and steric accessibility of the azide group on the protein.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and subsequent bioorthogonal labeling. Specific details may need to be optimized for the protein and expression system of interest.

Protocol for Site-Specific Incorporation in E. coli

-

Plasmid Preparation:

-

Clone the gene of interest into an expression vector. Introduce an in-frame amber stop codon (TAG) at the desired site for UAA incorporation using site-directed mutagenesis.

-

Co-transform the expression plasmid with a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (e.g., PylRS) and its cognate tRNA (e.g., tRNACUA). A common plasmid for this purpose is pEVOL.

-

-

Cell Culture and Protein Expression:

-

Grow the transformed E. coli cells in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with the appropriate inducer (e.g., IPTG).

-

Simultaneously, supplement the culture medium with this compound to a final concentration of 1-10 mM.

-

Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-24 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using an appropriate chromatography technique (e.g., affinity chromatography based on a His-tag or other purification tag).

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne) in a suitable solvent (e.g., DMSO).

-

Prepare fresh stock solutions of a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the purified azide-containing protein (typically at a concentration of 10-100 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add the alkyne-containing molecule to a final concentration of 2-10 fold molar excess over the protein.

-

Add the copper(I) source, reducing agent, and chelating ligand. A typical final concentration is 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM TBTA/THPTA.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification of Labeled Protein:

-

Remove excess labeling reagents using a desalting column or dialysis.

-

Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent dye was used) or by mass spectrometry.

-

Mandatory Visualizations

References

- 1. Pyrrolysyl-tRNA synthetase, an aminoacyl-tRNA synthetase for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

A Technical Guide to UAA Crosslinker 1 Hydrochloride: Enabling Site-Specific Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental applications, and underlying mechanisms of UAA Crosslinker 1 Hydrochloride. This reagent is a cornerstone in modern bioconjugation, particularly for the site-specific assembly of antibody-drug conjugates (ADCs). By facilitating the genetic incorporation of a bioorthogonal azide (B81097) handle into proteins, it allows for precise control over conjugation stoichiometry and location, leading to more homogeneous and potent therapeutic candidates.

Core Chemical Properties

This compound is the hydrochloride salt of (S)-2-amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid, a non-canonical amino acid derivative of L-lysine.[1][2] Its structure features a terminal azide group, which serves as a chemical handle for bioorthogonal "click" chemistry reactions.[3][4] This allows for the covalent attachment of molecules containing a corresponding reactive group, such as an alkyne, without interfering with native biological processes.[3][]

The presence of two distinct CAS numbers for this compound can be attributed to its salt form. CAS number 1167421-25-1 refers to the free base, N6-[(2-Azidoethoxy)carbonyl]-L-lysine, while CAS number 1994331-17-7 designates the hydrochloride salt.[1][6][7][8][9]

Quantitative Data Summary

For ease of reference, the key quantitative properties of UAA Crosslinker 1 and its hydrochloride salt are summarized in the table below.

| Property | This compound | UAA Crosslinker 1 (Free Base) |

| Systematic Name | (S)-2-amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid hydrochloride | (2S)-2-amino-6-{[(2-azidoethoxy)carbonyl]amino}hexanoic acid |

| Synonyms | H-L-Lys(EO-N3)-OH HCl, Lysine-azide[2] | Nε-2-Azidoethyloxycarbonyl-L-lysine[][7] |

| CAS Number | 1994331-17-7[1][3][6][8] | 1167421-25-1[4][7][9] |

| Molecular Formula | C9H18ClN5O4[1] | C9H17N5O4[7][10] |

| Molecular Weight | 295.72 g/mol [1] | 259.26 g/mol [7][10] |

| Appearance | White crystalline powder[11] | White to light yellow powder/crystal[12] |

| Melting Point | 120 - 132 °C[11] | Not specified |

| Optical Rotation | [a]D20 = 15.5 - 19.5 ° (c=1 in MeOH)[11] | Not specified |

| Solubility (Water) | 25 mg/mL (96.43 mM); requires sonication and warming to 60°C.[3] | Not specified |

| Solubility (DMSO) | 2.5 mg/mL (9.64 mM); requires sonication.[3] | Soluble[13] |

| Storage Conditions | Store at -20°C.[2] Stock solutions: -80°C for 6 months, -20°C for 1 month.[3] | Store at <-15°C under inert gas.[7] |

Mechanism of Action and Application Workflow

The primary application of this compound is to introduce an azide group into a specific site within a protein, typically an antibody. This is achieved through genetic code expansion, where an amber stop codon (TAG) is engineered into the gene of interest at the desired modification site. A specially evolved aminoacyl-tRNA synthetase/tRNA pair then recognizes the UAA and incorporates it into the polypeptide chain during protein expression in a host system, such as mammalian cells.[3][6]

The resulting protein, now containing a site-specifically installed azide handle, can be conjugated to a payload molecule (e.g., a cytotoxic drug, a fluorescent dye) that bears a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3][4] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of copper-free click chemistry.[][14] It proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, forming a stable triazole linkage.[3][15] This methodology enables the production of homogeneous antibody-drug conjugates with a precise drug-to-antibody ratio (DAR).[6]

The azide group on the incorporated amino acid facilitates a highly selective cycloaddition reaction with a strained alkyne. This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the payload to the antibody.

Experimental Protocols

The following protocols are generalized from established methods for the incorporation of azide-functionalized amino acids into antibodies and their subsequent conjugation via SPAAC.[3][15][16] Researchers should optimize conditions for their specific antibody, cell line, and payload.

Protocol 1: Incorporation of UAA Crosslinker 1 into Antibodies

This protocol outlines the expression of an antibody containing the azide-functionalized lysine (B10760008) derivative in a mammalian suspension cell line (e.g., HEK293 or CHO).

1. Plasmid Preparation:

- Obtain or create expression plasmids for the antibody heavy and light chains.

- Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired incorporation site in either the heavy or light chain gene.

- Obtain a separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for UAA Crosslinker 1.

2. Cell Culture and Transfection:

- Culture suspension HEK293 or CHO cells in appropriate expression medium to a density of approximately 2.5 x 10^6 cells/mL.[16]

- Prepare a fresh stock solution of this compound (e.g., 100 mM in water or media).

- Co-transfect the cells with the three plasmids (antibody heavy chain-TAG, antibody light chain, and synthetase/tRNA) using a suitable transfection reagent.

- Immediately after transfection, supplement the culture medium with UAA Crosslinker 1 to a final concentration of 0.5-1.0 mM.

3. Expression and Harvest:

- Incubate the transfected cell culture at 37°C with 8% CO2 on an orbital shaker.[16]

- Allow protein expression to proceed for 5-7 days.

- Harvest the cell culture supernatant containing the secreted, azide-modified antibody by centrifugation to remove cells and debris.

4. Antibody Purification:

- Purify the azide-modified antibody (Ab-N3) from the supernatant using Protein A affinity chromatography.

- Elute the antibody and buffer-exchange into a suitable buffer for conjugation (e.g., phosphate-buffered saline, pH 7.0-7.4).

- Determine the concentration and confirm the incorporation of the UAA via mass spectrometry.

Protocol 2: SPAAC Conjugation of Azide-Modified Antibody

This protocol describes the copper-free click reaction to conjugate a strained alkyne-modified payload to the purified Ab-N3.

1. Reagent Preparation:

- Prepare a stock solution of the strained alkyne-payload (e.g., DBCO-drug, BCN-dye) in an organic solvent like DMSO.

- Ensure the purified Ab-N3 is in a compatible buffer at a known concentration (e.g., 1-5 mg/mL).

2. Conjugation Reaction:

- In a microcentrifuge tube, add the purified Ab-N3.

- Add the strained alkyne-payload stock solution to the antibody solution. A 5- to 10-fold molar excess of the payload over the antibody is typically used to drive the reaction to completion. The final concentration of organic solvent (e.g., DMSO) should generally be kept below 10% (v/v) to maintain antibody integrity.

- Gently mix the reaction.

3. Incubation:

- Allow the reaction to proceed for 6-24 hours.[3][15] Incubation can be performed at room temperature or 37°C.[3][15] If the payload is light-sensitive, protect the reaction from light.[3][15]

4. Purification of the ADC:

- Remove unreacted payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.

- Collect the fractions containing the purified ADC.

5. Characterization:

- Analyze the final product to determine the drug-to-antibody ratio (DAR), purity, and degree of aggregation. Common methods include hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography (SEC).

- Confirm the retention of antigen-binding activity via ELISA or surface plasmon resonance (SPR).

References

- 1. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. | Semantic Scholar [semanticscholar.org]

- 2. N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody–Drug Conjugates Using Click Cycloaddition Chemistry | CiNii Research [cir.nii.ac.jp]

- 9. N6-[(2-Azidoethoxy)carbonyl]-L-lysine - SynChem, Inc. [synchem-formosa.com]

- 10. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. chempep.com [chempep.com]

- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 16. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amber Codon Suppression for Site-Specific Non-Canonical Amino Acid Incorporation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Genetic Alphabet

The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites represents a powerful expansion of the central dogma, enabling the creation of proteins with novel chemical and biological properties.[1] This technology, known as genetic code expansion, has profound implications for basic research, materials science, and therapeutic development.[2][3] By moving beyond the 20 canonical amino acids, researchers can install unique functionalities—such as fluorescent probes, bio-orthogonal reactive handles, and post-translational modification mimics—directly into proteins synthesized within living cells.[4][5] The most established and widely used method to achieve this site-specific incorporation is through the suppression of the amber stop codon (UAG).[6][7]

This guide provides a comprehensive technical overview of the amber codon suppression methodology, detailing its core principles, essential components, experimental protocols, and key applications for professionals in research and drug development.

The Core Principle of Amber Codon Suppression

In natural protein translation, the three stop codons—UAG (amber), UAA (ochre), and UGA (opal)—signal the termination of polypeptide synthesis, a process mediated by protein release factors (RFs).[1] In E. coli, Release Factor 1 (RF1) recognizes the UAG and UAA codons, leading to the hydrolysis and release of the nascent polypeptide chain.[8]

Amber codon suppression technology repurposes the UAG codon to encode an ncAA.[6] This is achieved by introducing an "orthogonal translation system" (OTS) into the host organism.[2] This system consists of two key components: an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon.[2] When a gene of interest containing an in-frame UAG codon is expressed in the presence of the OTS and the specific ncAA, a competition is established at the ribosome. The suppressor tRNA, charged with the ncAA by the orthogonal aaRS, competes with RF1 to read the UAG codon.[8] Successful suppression leads to the incorporation of the ncAA and the continuation of translation, resulting in a full-length protein containing the desired modification.[9]

Figure 1: Mechanism of Amber Codon Suppression.

Key Components: The Orthogonal Translation System (OTS)

The central requirement for an OTS is orthogonality: the introduced aaRS should only aminoacylate its cognate suppressor tRNA with the desired ncAA, and neither component should cross-react with the host cell's endogenous aaRSs, tRNAs, or amino acids.[1][2]

Orthogonal Aminoacyl-tRNA Synthetase (aaRS)

The aaRS is the enzyme responsible for the high-fidelity attachment of an amino acid to its corresponding tRNA. To incorporate an ncAA, a synthetase is required that specifically recognizes the ncAA but not any of the 20 canonical amino acids. This is typically achieved by importing an aaRS/tRNA pair from a different domain of life (e.g., archaea into bacteria) and engineering the aaRS's active site through directed evolution to accommodate the new substrate.[10][11]

The most popular and versatile orthogonal pairs are derived from:

-

The Tyrosyl-tRNA synthetase/tRNATyr pair from Methanococcus jannaschii (Mj-TyrRS): This pair is orthogonal in E. coli and has been engineered to incorporate a wide variety of phenylalanine and tyrosine analogs.[10][12]

-

The Pyrrolysyl-tRNA synthetase/tRNAPyl pair from Methanosarcina species (M. mazei, M. alvus): This system is orthogonal in bacteria, yeast, and mammalian cells.[7][12] The PylRS is notably promiscuous, and its large active site has been exploited to incorporate over 200 different ncAAs, primarily lysine (B10760008) derivatives.[5][6][13]

Orthogonal Suppressor tRNA

The orthogonal tRNA is engineered to recognize the amber stop codon UAG by changing its anticodon to CUA.[2] It must function effectively with the ribosomal machinery of the host but remain a poor substrate for the host's endogenous aaRSs to prevent mis-incorporation of canonical amino acids at the target UAG site.[10]

Experimental Methodology

This section outlines a generalized protocol for the site-specific incorporation of an ncAA into a target protein in E. coli.

Plasmid Construction

Two plasmids are typically required for expression in a host like E. coli.[9]

-

OTS Plasmid: This plasmid constitutively or inducibly expresses the orthogonal aaRS and the suppressor tRNA. For example, a pEVOL plasmid contains the engineered aaRS and one or more copies of the suppressor tRNA gene.

-

Target Protein Plasmid: This plasmid contains the gene of interest, which has been mutated using site-directed mutagenesis to replace the codon at the desired incorporation site with a UAG (amber) codon. The protein is often fused with an affinity tag (e.g., His-tag) for purification.

Protein Expression in E. coli

-

Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the OTS plasmid and the target protein plasmid. Select for dual transformants on antibiotic plates.

-

Culture Growth: Inoculate a single colony into a starter culture with appropriate antibiotics. Grow overnight. Use the starter culture to inoculate a larger expression culture.

-

Induction: Grow the expression culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

ncAA Addition: Add the ncAA to the culture medium to a final concentration that is empirically determined (typically 1-10 mM).

-

Protein Expression: Induce the expression of the target protein (e.g., with IPTG) and the OTS components if they are under an inducible promoter. Reduce the temperature to 18-25°C and continue shaking for 16-24 hours.

-

Harvesting: Pellet the cells by centrifugation and store them at -80°C.

Figure 2: General Experimental Workflow for ncAA Incorporation.

Verification of ncAA Incorporation

Successful incorporation must be confirmed to rule out truncation or mis-incorporation of canonical amino acids.

-

SDS-PAGE and Western Blotting:

-

Protocol: Lyse the harvested cells, purify the protein using affinity chromatography, and run the purified protein on an SDS-PAGE gel. Transfer to a membrane and probe with an antibody against the affinity tag.

-

Analysis: Compare the expression levels in the presence and absence of the ncAA. A full-length protein band that appears only in the presence of the ncAA is the first indication of successful suppression. The absence of a band or a much smaller band in the control lane suggests the UAG codon led to truncation.[14]

-

-

Mass Spectrometry:

-

Protocol: The purified protein band is excised from a gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

-

Analysis: The mass of the peptide fragment containing the ncAA will be shifted compared to the wild-type peptide. The observed molecular weight should match the expected mass of the peptide with the incorporated ncAA, providing definitive confirmation of successful and high-fidelity incorporation.[17]

-

Quantitative Analysis of Incorporation Efficiency and Fidelity

The success of an amber suppression experiment is judged by its efficiency (yield of full-length protein) and fidelity (accuracy of ncAA incorporation). Several quantitative metrics are used, often derived from reporter systems like GFP or flow cytometry-based assays.[15][18]

-

Relative Readthrough Efficiency (RRE): This metric measures the efficiency of ncAA incorporation at the amber codon. A value of 1 indicates that the suppression efficiency is equal to the translation efficiency of a wild-type construct, while a value of 0 signifies complete truncation.[19][20]

-

Maximum Misincorporation Frequency (MMF): This metric quantifies the fidelity of the system by measuring the level of stop codon readthrough in the absence of the ncAA, which indicates mis-incorporation of canonical amino acids. An ideal system has a high RRE and a low MMF.[19][20]

Table 1: Representative ncAA Incorporation Efficiencies in Yeast Data synthesized from dual-fluorescence reporter assays in S. cerevisiae.[15]

| Orthogonal System | Stop Codon | ncAA | Relative Readthrough Efficiency (RRE) (% of WT) |

| TyrRSTAG + LeuRSTGA | TAG & TGA | O-methyl-L-tyrosine & 2-amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | 3 - 6% |

| TyrRSTAG + PylRSTGA | TAG & TGA | O-methyl-L-tyrosine & Nε-Boc-L-lysine | 2 - 3% |

| E. coli TyrRS | TGA | O-methyl-L-tyrosine | ~2-fold lower than TAG |

| E. coli LeuRS | TGA | 2-amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | ~6-fold lower than TAG |

| M. alvus PylRS | TGA | Nε-Boc-L-lysine | Equivalent to TAG |

Table 2: Fidelity of Phosphoserine (Sep) Incorporation in a Cell-Free System Data from Mass Spectrometry analysis of sfGFP expressed in a PURE cell-free system.[21]

| tRNA Pool | Desired Incorporation (Sep) | Mis-incorporation (Gln) | Mis-incorporation (Tyr) | Mis-incorporation (Lys) |

| Total tRNA | 71.8% | 15.6% | 12.6% | 0% |

| tRNA pool with near-cognate tRNAs removed | 98.1% | 0% | 1.9% | 0% |

Directed Evolution of Orthogonal Synthetases

The discovery of new aaRS variants for novel ncAAs relies on directed evolution, which involves iterative rounds of library generation and selection.[22][23] A common strategy uses a dual-selection system in E. coli.

-

Positive Selection: An essential gene (e.g., chloramphenicol (B1208) acetyltransferase, conferring antibiotic resistance) is mutated to contain an amber stop codon at a permissive site. Cells are grown in the presence of the ncAA and the antibiotic. Only cells with an active aaRS that incorporates the ncAA can produce the full-length resistance protein and survive.

-

Negative Selection: Surviving cells are grown in the absence of the ncAA but in the presence of a toxic gene (e.g., barnase) that contains several amber codons. If the aaRS incorporates any canonical amino acids, the toxic protein is produced, leading to cell death. This step eliminates synthetases that are not specific to the ncAA.

Multiple rounds of positive and negative selection enrich for aaRS variants that are both highly active and highly specific for the target ncAA.

Figure 3: Directed Evolution of an Orthogonal aaRS.

Applications in Research and Drug Development

The ability to install unique chemical functionalities into proteins has opened up numerous applications:

-

Probing Protein Structure and Function: Fluorescent ncAAs (fNCAAs) like 7-hydroxycoumarin (7-HCAA) or acridonylalanine (Acd) can be incorporated as minimal, site-specific probes to report on local protein environments and conformational changes upon ligand binding, without the steric bulk of traditional fluorescent protein tags.[4][24][25]

-

Mapping Protein-Protein Interactions: ncAAs containing photo-crosslinkable moieties, such as p-benzoyl-L-phenylalanine (pBpa), can be used to "trap" and identify transient protein interaction partners in their native cellular environment.[26]

-

Developing Novel Biotherapeutics: The technology is heavily used in the development of next-generation antibody-drug conjugates (ADCs).[5][27] By incorporating an ncAA with a bio-orthogonal handle (e.g., an azide (B81097) or alkyne), a cytotoxic drug can be attached at a specific site on an antibody, resulting in a homogeneous product with a defined drug-to-antibody ratio and improved therapeutic index.

-

Creating Advanced Biomaterials: Multi-site incorporation of ncAAs into protein-based polymers allows for the creation of novel materials with tunable properties, such as adhesives or hydrogels that can be cross-linked using bio-orthogonal chemistry.[3]

Conclusion

Amber codon suppression is a mature and robust technology that has fundamentally changed the way scientists can study and engineer proteins. By providing a method for the site-specific incorporation of a vast array of chemical functionalities, it has enabled precise interrogation of biological systems and the creation of novel therapeutics and materials. As new orthogonal pairs are discovered and existing systems are optimized for higher efficiency and fidelity, the scope of genetic code expansion will continue to broaden, promising even more sophisticated control over the structure and function of proteins in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. Selection, Addiction and Catalysis: Emerging Trends for the Incorporation of Noncanonical Amino Acids into Peptides and Proteins in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolysine Amber Stop-Codon Suppression: Development and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. [escholarship.org]

- 24. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Nexus of Specificity and Versatility: A Technical Guide to Click Chemistry in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to selectively label, identify, and quantify proteins within their native environment is paramount. Traditional methods, while foundational, often face limitations in specificity, yield, and biocompatibility. Enter click chemistry, a paradigm-shifting suite of bioorthogonal reactions that has revolutionized the study of proteins.[1][2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry and its transformative applications in proteomics, offering detailed experimental protocols and quantitative insights for researchers and drug development professionals.

Core Principles: The Power of Bioorthogonal Ligation

Coined by K. Barry Sharpless, "click chemistry" describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.[4][5] In the context of proteomics, the key feature of these reactions is their bioorthogonality – the ability to proceed within a complex biological system without interfering with or being affected by the native biochemical processes.[6]

The most prominent examples of click chemistry reactions used in proteomics are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][7]

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by copper(I) ions.[2][8] It is known for its fast reaction kinetics and high efficiency.[8][9] However, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications, although the development of copper-chelating ligands has helped to mitigate this issue.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) that readily reacts with an azide.[9] This copper-free click reaction is highly biocompatible and ideal for in vivo studies.[9] While generally slower than CuAAC, the development of new cyclooctyne reagents continues to improve its reaction kinetics.[9]

The versatility of click chemistry lies in its modularity. A biomolecule of interest can be metabolically, enzymatically, or chemically tagged with either an azide or an alkyne group. This "bioorthogonal handle" can then be "clicked" to a wide array of reporter molecules, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or isotopic labels for quantitative mass spectrometry.[7][10]

Key Applications in Proteomics

Click chemistry has enabled a myriad of applications in proteomics, providing unprecedented insights into protein function, dynamics, and interactions.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT allows for the specific labeling and identification of newly synthesized proteins.[11] Cells are incubated with a non-canonical amino acid containing an azide or alkyne group, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogues of methionine.[1][12] These amino acids are incorporated into nascent polypeptide chains during protein translation.[12] Subsequent click reaction with a reporter tag enables the visualization or enrichment of this newly synthesized proteome, providing a snapshot of the cell's translational activity under specific conditions.[1][13]

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems.[14] It employs active site-directed chemical probes that covalently label a specific subset of enzymes.[14] By incorporating a clickable handle into the ABPP probe, researchers can overcome the limitations of bulky reporter tags that might hinder cell permeability or probe-target interactions.[10] The smaller, bioorthogonal group allows for in situ or in vivo labeling, followed by the ex vivo click reaction to attach a reporter tag for analysis.[10]

In Situ Click Chemistry for Enzyme Inhibitor Screening

Click chemistry provides an elegant approach for the discovery of potent and selective enzyme inhibitors through a target-guided synthesis strategy.[5][15] In this method, a library of small molecule fragments, each containing either an azide or an alkyne, are screened in the presence of the target protein.[5] The protein acts as a template, bringing complementary fragments into close proximity within its binding pocket, thereby accelerating their ligation via a click reaction.[5] This results in the in situ formation of a high-affinity bidentate inhibitor.[5]

Quantitative Data Presentation

The efficiency and specificity of click chemistry reactions are critical for obtaining reliable quantitative proteomics data. The choice between CuAAC and SPAAC often depends on the specific application and experimental system.

| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-promoted) |

| Reaction Rate | Generally faster (second-order rate constants can be high)[9] | Generally slower (e.g., k2=62±12 M−1 s−1 for a specific reaction)[16] |

| Biocompatibility | Potential cytotoxicity due to copper, although mitigated by ligands.[8] | Excellent, ideal for live-cell and in vivo applications.[9] |

| Probe Size | Smaller alkyne probes can be used. | Requires bulkier strained cyclooctynes. |

| Identified Proteins (O-GlcNAc Proteomics) | 229 putative O-GlcNAc modified proteins identified with a Biotin-Diazo-Alkyne probe. | 188 proteins identified with a Biotin-DIBO-Alkyne probe. |

Experimental Protocols

Protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) in Mammalian Cells

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using AHA, followed by click chemistry with a biotin-alkyne reporter for subsequent enrichment and analysis.

Materials:

-

L-methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Biotin-alkyne reporter

-

Click chemistry reaction buffer components:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Metabolic Labeling:

-

Culture mammalian cells to the desired confluency.

-

Wash the cells once with pre-warmed PBS.

-

Replace the standard culture medium with L-methionine-free medium supplemented with AHA (typically 25-50 µM).

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Click Reaction:

-

To the clarified cell lysate, add the click chemistry reaction components in the following order: biotin-alkyne, TCEP, TBTA, and CuSO₄.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-coated magnetic beads to the reaction mixture.

-

Incubate for 1 hour at room temperature to allow binding of biotinylated proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Elution and Downstream Analysis:

-

Elute the captured proteins from the beads using an appropriate elution buffer.

-

The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or processed for mass spectrometry-based identification and quantification.

-

Protocol for In-Gel Fluorescence Analysis of Click-Labeled Proteins

This protocol is for visualizing proteins that have been labeled with a clickable probe and subsequently reacted with a fluorescent azide or alkyne reporter.

Materials:

-

Cell lysate containing alkyne- or azide-labeled proteins

-

Fluorescent azide or alkyne reporter (e.g., TAMRA-azide)

-

Click chemistry reaction buffer components (as in 4.1)

-

Chloroform

-

Water

-

SDS-PAGE loading buffer

Procedure:

-

Click Reaction:

-

Perform the click reaction on the cell lysate as described in the BONCAT protocol (Step 3), but using a fluorescent reporter instead of biotin.

-

-

Protein Precipitation:

-

Precipitate the proteins from the reaction mixture using a methanol/chloroform/water precipitation method to remove excess fluorescent probe.

-

Briefly, add methanol, then chloroform, and finally water to the sample. Vortex and centrifuge to pellet the protein.

-

Carefully remove the aqueous top layer and discard. Add methanol to wash the protein pellet.

-

Centrifuge again and aspirate the supernatant. Air-dry the protein pellet.

-

-

Sample Preparation for SDS-PAGE:

-

Resuspend the protein pellet in SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5-10 minutes.

-

-

In-Gel Fluorescence Scanning:

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Conclusion and Future Outlook

Click chemistry has undeniably become an indispensable tool in the proteomics toolbox.[5][7] Its simplicity, efficiency, and bioorthogonality have enabled researchers to probe the proteome with unprecedented precision and versatility.[4] From tracking protein synthesis and post-translational modifications to identifying enzyme activities and discovering novel drug candidates, the applications of click chemistry continue to expand.[5][7] As new bioorthogonal reactions with even faster kinetics and improved biocompatibility are developed, and as they are integrated with cutting-edge mass spectrometry and imaging technologies, we can anticipate even more profound discoveries in our understanding of the complex and dynamic world of proteins.

References

- 1. protocols.io [protocols.io]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Vivo Protein Labeling with UAA Crosslinker 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of UAA (Unnatural Amino Acid) Crosslinker 1 Hydrochloride for the site-specific labeling of proteins in vivo. This technique leverages the power of genetic code expansion to introduce a bioorthogonal azide (B81097) handle into a protein of interest, enabling a wide range of applications from high-resolution imaging to the identification of protein-protein interactions.

Introduction to UAA-Based Protein Labeling

The ability to label proteins with high specificity within a living cell is a powerful tool for understanding complex biological processes. Traditional labeling methods, such as fluorescent protein fusions (e.g., GFP) or antibody-based detection, can suffer from limitations including large tag size, which may disrupt protein function, or the inability to access intracellular targets in live cells.

Genetic code expansion technology overcomes these limitations by enabling the site-specific incorporation of unnatural amino acids (UAAs) with novel chemical functionalities directly into the polypeptide chain.[1][2] UAA Crosslinker 1 Hydrochloride is a lysine (B10760008) derivative containing an azide group. This azide serves as a bioorthogonal chemical handle, meaning it is inert to the vast majority of biological molecules but can be specifically reacted with a complementary probe through "click chemistry."[3][4]

The core of this technology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5][6] A unique codon, typically the amber stop codon (TAG), is introduced at the desired labeling site in the gene of the protein of interest (POI).[7] The orthogonal tRNA is engineered to recognize this codon, and the orthogonal synthetase specifically charges this tRNA with the UAA. When these components are introduced into a cell, the translational machinery incorporates the UAA at the specified site, resulting in a protein that is ready for bioorthogonal modification.[1][2]

Core Principle and Workflow

The in vivo labeling process using this compound can be broken down into two main stages: the incorporation of the UAA into the protein of interest, and the subsequent bioorthogonal labeling reaction.

Stage 1: Genetic Incorporation of the Azide-UAA

The first stage involves hijacking the cellular protein synthesis machinery to insert the azide-containing UAA at a specific location within the target protein.

Stage 2: Bioorthogonal "Click Chemistry" Labeling

Once the protein of interest is expressed with the incorporated azide-UAA, a probe molecule containing a complementary reactive group is introduced. The azide group undergoes a highly specific and efficient bioorthogonal reaction, covalently attaching the probe to the protein.[3] The most common reactions are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

Quantitative Data and Performance Metrics

While specific performance data for "this compound" is not extensively published, the tables below outline the key quantitative parameters and expected outcomes for this class of azide-containing UAAs based on established literature for similar compounds like p-azido-L-phenylalanine (pAzF) and azido-lysine.[8][9]

Table 1: UAA Incorporation Efficiency

| Parameter | Typical Range | Measurement Method | Key Considerations |

| Protein Yield | 0.1 - 10 mg/L (E. coli) Lower in mammalian cells | Western Blot, Mass Spectrometry (MS) | Dependent on expression system, toxicity of the UAA, and competition with release factors at the stop codon.[10] |

| Incorporation Fidelity | >95% | Mass Spectrometry (MS/MS) | Ensures the UAA is incorporated only at the intended site. |

| UAA Concentration | 0.1 - 2 mM in media | Dose-response experiment | Optimize for maximum protein yield without inducing cellular toxicity.[11] |

| Labeling Efficiency | 50 - 95% | In-gel fluorescence, MS | Efficiency of the subsequent click chemistry reaction. SPAAC is generally preferred for live cells to avoid copper toxicity.[4] |

Table 2: Click Chemistry Reaction Parameters

| Reaction Type | Reagents | Typical Conditions | Advantages / Disadvantages |

| CuAAC | Terminal Alkyne Probe, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) | 10-100 µM Cu(I), Room Temp, 1-2 hours | Adv: Fast kinetics. Disadv: Copper toxicity limits live-cell applications.[3] |

| SPAAC | Strained Alkyne Probe (e.g., DBCO, BCN) | 1-50 µM Probe, 37°C, 30-120 minutes | Adv: Copper-free, highly biocompatible for live-cell and in vivo studies. Disadv: Slower kinetics than CuAAC.[4][8] |

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols for the key experimental stages. These should be adapted and optimized for the specific protein of interest and experimental system.

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber (TAG) Codon

-

Template Plasmid: Use a high-purity preparation of the plasmid DNA containing the gene for your protein of interest.

-

Primer Design: Design primers that anneal to the template DNA and contain the desired TAG codon at the site of UAA incorporation. The primers should be 25-45 bases in length with a melting temperature (Tm) > 78°C.

-

PCR Reaction: Perform PCR using a high-fidelity polymerase to create copies of the plasmid containing the TAG mutation. A typical reaction mixture includes:

-

5 µL of 10x reaction buffer

-

10-50 ng of dsDNA template

-

125 ng of each primer

-

1 µL of dNTP mix (10 mM)

-

1 µL of PfuUltra HF DNA polymerase

-

Add dH₂O to a final volume of 50 µL.

-

-

PCR Cycling: Use a thermocycler program such as:

-

Initial denaturation: 95°C for 30 seconds

-

18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Elongation: 68°C for 1 minute/kb of plasmid length

-

-

Final elongation: 68°C for 10 minutes.

-

-

Template Digestion: Add 1 µL of the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

-

Transformation: Transform competent E. coli cells with the DpnI-treated DNA and select for colonies on appropriate antibiotic plates.

-

Verification: Isolate plasmid DNA from several colonies and verify the presence of the TAG codon by Sanger sequencing.

Protocol 2: In Vivo UAA Incorporation in Mammalian Cells

-

Cell Culture: Plate mammalian cells (e.g., HEK293T) in a suitable format (e.g., 6-well plate) to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with:

-

Plasmid for the POI containing the TAG codon.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS).

-

Plasmid encoding the orthogonal tRNA.

-

A typical DNA ratio is 1:1:1 (POI:aaRS:tRNA). Use a suitable transfection reagent according to the manufacturer's instructions.[12]

-

-

UAA Addition: 6-8 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound. The final concentration typically ranges from 0.5 mM to 2 mM.[11] Also include any necessary inducers for protein expression if applicable.

-

Protein Expression: Incubate the cells for 24-72 hours to allow for expression of the UAA-containing protein.

-

Cell Lysis and Verification (Optional): To confirm UAA incorporation, harvest a subset of cells, lyse them, and perform a Western blot. A successful incorporation will result in a full-length protein band only in the presence of the UAA. Further confirmation can be achieved by mass spectrometry.[9]

Protocol 3: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Prepare Labeling Solution: Dissolve a strained alkyne-fluorophore conjugate (e.g., DBCO-488) in DMSO to create a stock solution (e.g., 1-10 mM). Dilute the stock solution in pre-warmed, serum-free culture medium to a final labeling concentration of 5-25 µM.

-

Cell Labeling: Wash the cells expressing the azide-UAA-containing protein twice with PBS.

-

Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes. Protect the cells from light.

-

Wash: Remove the labeling solution and wash the cells three times with PBS or culture medium to remove excess fluorophore.

-

Imaging: The cells are now ready for live-cell fluorescence microscopy.

Applications in Research and Drug Development

The ability to site-specifically label proteins in vivo with this compound opens up a multitude of advanced applications:

-

High-Resolution Imaging: Attaching small, bright organic fluorophores enables super-resolution microscopy techniques like STORM and STED, allowing for visualization of protein localization and cellular structures with unprecedented detail.[13][14]

-

Mapping Protein-Protein Interactions (PPIs): The azide handle can be used to attach photo-crosslinking moieties. Upon UV activation, these groups will covalently link the protein of interest to its binding partners, which can then be identified by mass spectrometry.[7][10][15]

-

Studying Protein Dynamics: Dual-labeling experiments, where two different UAAs are incorporated into a single protein, can be used for techniques like single-molecule FRET (smFRET) to study protein conformational changes in real-time.

-

Drug Development: This technique can be used to create precisely modified antibody-drug conjugates (ADCs) or to study the engagement of a drug with its target protein within the cellular environment.

Conclusion

The use of this compound for in vivo protein labeling represents a powerful and versatile platform for modern biological research. By combining genetic code expansion with bioorthogonal chemistry, researchers can achieve site-specific protein modification with minimal perturbation, enabling a deeper understanding of protein function in the complex environment of a living cell. This guide provides the fundamental principles and protocols to successfully implement this cutting-edge technology.

References

- 1. Using Genetic Code Expansion for Protein Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Code Expansion Enables Live-Cell and Super-Resolution Imaging of Site-Specifically Labeled Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]

- 8. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cellular Dialogues: An In-depth Technical Guide to Bioorthogonal Chemistry with UAA Crosslinkers

For researchers, scientists, and drug development professionals, the ability to decipher the intricate web of protein-protein interactions within a living cell is paramount. Bioorthogonal chemistry, coupled with the precision of genetically encoded unnatural amino acid (UAA) crosslinkers, offers a powerful toolkit to trap and identify these transient interactions in their native environment. This guide provides a comprehensive overview of the core principles, experimental considerations, and practical applications of this transformative technology.

The Core Principle: Genetic Code Expansion

At the heart of this technology lies the expansion of the genetic code.[1][2] This revolutionary technique allows for the site-specific incorporation of UAAs, bearing unique chemical functionalities, into a protein of interest (POI). This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair into the host organism.[3][4] This engineered aaRS specifically recognizes the UAA and charges the orthogonal tRNA, which in turn delivers the UAA to the ribosome for incorporation at a designated nonsense codon (typically the amber stop codon, UAG) within the gene encoding the POI.[5]

A Versatile Toolkit: Types of UAA Crosslinkers

UAA crosslinkers can be broadly categorized into two main classes: photo-activatable and proximity-enabled crosslinkers.

Photo-activatable UAA Crosslinkers: These UAAs contain a photoreactive moiety that, upon activation with a specific wavelength of UV light, generates a highly reactive species capable of forming a covalent bond with nearby molecules.[1] This provides temporal control over the crosslinking reaction.[1]

-

p-Benzoyl-L-phenylalanine (pBpa): One of the most widely used photo-crosslinkers, pBpa contains a benzophenone (B1666685) group that, upon excitation with ~365 nm UV light, forms a diradical that can abstract a hydrogen atom from a neighboring molecule, leading to the formation of a covalent crosslink.[1][6] It is known for its high crosslinking efficiency, often exceeding 50%.[6]

-

p-Azido-L-phenylalanine (AzF or pAzpa): This UAA features an aryl azide (B81097) group that, upon UV irradiation, forms a highly reactive nitrene intermediate. This intermediate can readily react with a variety of chemical bonds in its vicinity.[7]

Proximity-Enabled UAA Crosslinkers (GECX): Genetically Encoded Chemical Crosslinkers (GECX) are designed to react with specific amino acid residues only when they are in close proximity, offering a high degree of specificity. This approach minimizes non-specific crosslinking.

Quantitative Data on UAA Crosslinkers

The efficiency and kinetics of UAA crosslinkers are crucial for successful experimental design. The following tables summarize available quantitative data for some common UAA crosslinkers.

| Unnatural Amino Acid | Crosslinking Efficiency | Reference |

| p-Benzoyl-L-phenylalanine (pBpa) | >50% (in vitro for GST dimerization) | [6] |

| Halogenated pBpa analogs | Increased yield compared to pBpa | [8] |

| p-Azidophenylalanine (pAzpa) | Readily crosslinks with Gal80 at position 856 of Gal4 | [9] |

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| p-Azido-L-phenylalanine (pAzF) with DBCO-PEG | Not specified, but reaction is efficient | [10] |

| p-Azidomethyl-L-phenylalanine (pAMF) with DBCO-PEG | Not specified, but reaction is efficient | [10] |

| Tetrazine with trans-cyclooctene (B1233481) (TCO) | 284,000 | [2] |

| Tetrazine with bicyclononyne (BCN) | 0.58 - 125 | [2] |

| Assay | Cell Line | Cytotoxicity | Reference |

| MTT Assay | LO2 and HEK293T | Low cytotoxicity for maleic chitosan/PEGDA hydrogels | [11] |

| Cell Viability Assay | NIH3T3 | Low cytotoxicity for photo-crosslinkable hydrogels | [12] |

Experimental Protocols

Successful implementation of UAA crosslinking requires meticulous attention to experimental detail. Below are generalized protocols for key experimental stages.

Incorporation of UAAs in Mammalian Cells

This protocol outlines the transient transfection of mammalian cells for the incorporation of a UAA into a protein of interest.[5][13]

Materials:

-

Mammalian cell line (e.g., HEK293T, NIH3T3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding the orthogonal aaRS

-

Plasmid encoding the orthogonal tRNA

-

Plasmid encoding the protein of interest with an in-frame amber (UAG) codon at the desired position

-

Transfection reagent (e.g., Lipofectamine)

-

Unnatural amino acid (e.g., pBpa, AzF)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed mammalian cells in a suitable culture plate to achieve 70-80% confluency on the day of transfection.

-

Plasmid Preparation: Prepare a mixture of the three plasmids (aaRS, tRNA, and POI-UAG) in an appropriate ratio. A common starting ratio is 1:1:10 (aaRS:tRNA:POI-UAG).

-

Transfection: Transfect the cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's instructions.

-

UAA Supplementation: Approximately 4-6 hours post-transfection, replace the medium with fresh complete growth medium supplemented with the UAA at a final concentration of 0.1-1 mM.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression and UAA incorporation.

-

Harvesting: Wash the cells with PBS and harvest for subsequent analysis.

In Vivo Photo-crosslinking

This protocol describes the photo-crosslinking of proteins in living cells following UAA incorporation.[14][15]

Materials:

-

Cells with incorporated photo-activatable UAA

-

PBS

-

UV lamp (e.g., 365 nm for pBpa)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Preparation: Wash the cells expressing the UAA-containing protein with cold PBS.

-

UV Irradiation: Place the cells on ice and irradiate with a UV lamp at the appropriate wavelength (e.g., 365 nm for pBpa) for a predetermined duration (typically 15-60 minutes). The optimal irradiation time should be determined empirically.[14]

-

Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer supplemented with protease inhibitors.

-

Analysis: The cell lysate containing the crosslinked protein complexes can then be analyzed by various methods, such as SDS-PAGE, Western blotting, and mass spectrometry.

Identification of Crosslinked Peptides by Mass Spectrometry

This is a generalized workflow for the identification of crosslinked peptides from a complex mixture.[16][17][18]

Procedure:

-

Protein Isolation and Digestion: Isolate the crosslinked protein complexes, often via affinity purification of a tagged bait protein. Digest the protein mixture into peptides using a specific protease (e.g., trypsin).

-

Enrichment of Crosslinked Peptides: Due to their low abundance, it is often necessary to enrich for crosslinked peptides. This can be achieved through techniques like size-exclusion chromatography (SEC) or by using enrichable UAA crosslinkers.[16]

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Utilize specialized software to identify the crosslinked peptides from the complex MS/MS data. Software like pLink 2, OpenUaa, and MeroX are designed for this purpose.[16][18] These programs can identify both the crosslinked peptides and the specific sites of crosslinking.

Visualizing Cellular Processes

Graphviz diagrams can be used to visualize complex biological pathways and experimental workflows.

Elucidating GPCR Signaling

UAA crosslinking has been instrumental in mapping the interactions between G protein-coupled receptors (GPCRs) and their binding partners, such as ligands and arrestins.[19][20][21]

References

- 1. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06553F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and Characterization of Photo-Cross-Linkable Methacrylated Silk Fibroin and Methacrylated Hyaluronic Acid Composite Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterize direct protein interactions with enrichable, cleavable and latent bioreactive unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crosslinking Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Site-Specific Protein Modification Using UAA Crosslinker 1 Hydrochloride

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for modern biochemical research and therapeutic development. UAA Crosslinker 1 Hydrochloride is a novel unnatural amino acid designed for facile incorporation into a protein of interest at a specific site via amber codon suppression technology. Its integrated azide (B81097) moiety serves as a bioorthogonal handle for subsequent chemical modification through copper-free click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This enables the precise attachment of various functionalities, including fluorophores, cytotoxic drugs for antibody-drug conjugates (ADCs), or crosslinking agents for studying protein-protein interactions.

This document provides detailed protocols for the incorporation of this compound into proteins in mammalian cells and subsequent bioorthogonal conjugation reactions.

Chemical Properties and Handling

This compound is structurally analogous to p-azido-L-phenylalanine (AzF) and can be handled with similar precautions.

Storage and Stability: Store this compound at -20°C, protected from light and moisture. When stored correctly, the compound is stable for at least one year. Prepare stock solutions in an appropriate solvent (e.g., sterile water or DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Solubility: The solubility of this compound can be influenced by the solvent and pH. For cell culture applications, it is recommended to prepare a concentrated stock solution in a minimal volume of 0.1 M NaOH to ensure complete dissolution, followed by neutralization with 0.1 M HCl and dilution in sterile PBS or cell culture medium.

Safety Precautions: this compound is for research use only. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for p-azido-L-phenylalanine for more detailed safety information[1][2][3].

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful incorporation of this compound and subsequent conjugation reactions. These values are intended as a starting point, and optimal conditions may vary depending on the specific protein, cell line, and application.

Table 1: Recommended Reagent Concentrations for UAA Incorporation in Mammalian Cells

| Reagent | Recommended Concentration | Notes |

| This compound | 1-5 mM | Titrate for optimal incorporation and minimal cytotoxicity. |

| Plasmid DNA (Protein of Interest with TAG codon) | Varies by transfection reagent | Follow manufacturer's protocol. |

| Plasmid DNA (aaRS/tRNA pair) | 1:1 to 1:2 ratio with POI plasmid | Optimize ratio for maximal suppression efficiency. |

Table 2: Optimized Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Parameter | Recommended Condition | Notes |

| Molar Ratio (DBCO-reagent:Azide-Protein) | 5-20 fold excess of DBCO-reagent | Higher excess can improve efficiency but may require more rigorous purification. |

| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase reaction rates. |

| Reaction Time | 1-12 hours | Monitor reaction progress by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry). |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Avoid buffers containing primary amines (e.g., Tris) if using an NHS-ester activated DBCO reagent. |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol describes the transient transfection of mammalian cells (e.g., HEK293T) for the expression of a target protein containing this compound at a specific site.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding the protein of interest (POI) with a TAG amber stop codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the UAA (e.g., a p-azido-L-phenylalanine synthetase/tRNA pair).

-

This compound

-

Transfection reagent (e.g., Lipofectamine 3000, PEI)

-

Opti-MEM or serum-free medium

-

Sterile microcentrifuge tubes

-

Cell culture plates (e.g., 6-well or 10 cm dishes)

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in the desired culture vessel to achieve 70-90% confluency on the day of transfection.

-

Preparation of UAA Stock Solution: Prepare a 100 mM stock solution of this compound by dissolving it in a minimal volume of 0.1 M NaOH, neutralizing with 0.1 M HCl, and bringing the final volume with sterile PBS. Filter-sterilize the solution using a 0.22 µm filter.

-

Transfection Complex Preparation: a. In a sterile tube, dilute the POI-TAG plasmid and the aaRS/tRNA plasmid in Opti-MEM. A 1:1 to 1:2 molar ratio of POI to aaRS/tRNA plasmid is a good starting point. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: a. Gently add the transfection complexes to the cells. b. Six hours post-transfection, replace the medium with fresh complete growth medium supplemented with 1-5 mM this compound.

-

Protein Expression and Harvest: a. Incubate the cells for 48-72 hours to allow for protein expression. b. Harvest the cells by scraping or trypsinization. c. Lyse the cells using a suitable lysis buffer containing protease inhibitors. d. Clarify the lysate by centrifugation to remove cell debris.

-

Verification of UAA Incorporation: a. Analyze a small fraction of the cell lysate by SDS-PAGE and Western blot using an antibody against the protein of interest or an epitope tag. Successful incorporation will result in a band corresponding to the full-length protein, which should be absent or significantly reduced in control cells not supplemented with the UAA. b. For more rigorous confirmation, the protein can be purified and analyzed by mass spectrometry.

Caption: Bioorthogonal conjugation via Strain-Promoted Alkyne-Azide Cycloaddition.

Applications

The ability to site-specifically modify proteins with this compound opens up a wide range of applications in basic research and drug development.

Antibody-Drug Conjugates (ADCs)

By incorporating the UAA into a specific site on an antibody, a cytotoxic drug functionalized with a DBCO group can be attached with a precise drug-to-antibody ratio (DAR). This leads to a homogeneous ADC product with improved therapeutic efficacy and reduced off-target toxicity.

Experimental Workflow for ADC Production

Caption: Workflow for the generation of a site-specific Antibody-Drug Conjugate.

Protein-Protein Interaction Studies

This compound can be incorporated into a bait protein to identify interacting partners. Upon photoactivation, the azide group can form a covalent crosslink with nearby proteins. The crosslinked complexes can then be enriched, digested, and analyzed by mass spectrometry to identify the interacting proteins and map the interaction interface.

Fluorescent Labeling for Cellular Imaging

Site-specific labeling of a protein with a fluorescent dye allows for precise tracking of its localization and dynamics within living cells. A DBCO-functionalized fluorophore can be attached to the UAA-containing protein for high-resolution imaging studies.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield of full-length protein | Low transfection efficiency | Optimize transfection protocol (reagent:DNA ratio, cell density). |

| Low UAA concentration | Increase the concentration of this compound in the medium. | |